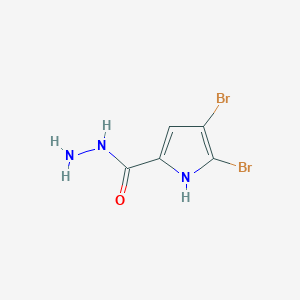

4,5-dibromo-1H-pyrrole-2-carbohydrazide

Descripción

BenchChem offers high-quality 4,5-dibromo-1H-pyrrole-2-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-dibromo-1H-pyrrole-2-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4,5-dibromo-1H-pyrrole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2N3O/c6-2-1-3(5(11)10-8)9-4(2)7/h1,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTQDTHKSVMBDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1Br)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376907 | |

| Record name | 4,5-dibromo-1H-pyrrole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50371-65-8 | |

| Record name | 4,5-dibromo-1H-pyrrole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

synthesis and characterization of 4,5-dibromo-1H-pyrrole-2-carbohydrazide

An In-depth Technical Guide on the Synthesis and Characterization of 4,5-dibromo-1H-pyrrole-2-carbohydrazide

Foreword

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of bromine atoms can significantly modulate the electronic properties and biological activity of these molecules, often enhancing their potency or providing vectors for further functionalization. This guide provides a comprehensive, field-proven perspective on the , a compound of interest for drug discovery and development. As this is not a commercially available compound with a standardized synthesis, this document outlines a proposed, robust synthetic route and the expected characterization data, grounded in established chemical principles and analogous reactions reported in the literature.

Strategic Approach to Synthesis

The synthesis of 4,5-dibromo-1H-pyrrole-2-carbohydrazide is best approached through a multi-step sequence starting from a readily available pyrrole derivative. The proposed pathway involves three key transformations:

-

Esterification: Protection of the carboxylic acid functionality of 1H-pyrrole-2-carboxylic acid as a methyl ester. This is a crucial step to prevent side reactions during the subsequent bromination.

-

Bromination: Introduction of two bromine atoms at the 4 and 5 positions of the pyrrole ring. This reaction is regioselective due to the directing effect of the electron-withdrawing ester group.

-

Hydrazinolysis: Conversion of the methyl ester to the desired carbohydrazide using hydrazine hydrate. This is a standard and efficient method for this transformation.

This synthetic strategy is designed to be robust, high-yielding, and readily scalable in a standard laboratory setting.

Spectroscopic Characterization of 4,5-dibromo-1H-pyrrole-2-carbohydrazide: A Technical Guide

This guide provides an in-depth technical overview of the spectroscopic data for 4,5-dibromo-1H-pyrrole-2-carbohydrazide, a compound of interest in medicinal chemistry and drug development. The following sections detail the expected spectroscopic characteristics, the underlying principles of the analytical techniques, and the experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification, characterization, and quality control of this important heterocyclic compound.

Introduction

4,5-dibromo-1H-pyrrole-2-carbohydrazide (C₅H₅Br₂N₃O, Molecular Weight: 282.92 g/mol ) is a halogenated pyrrole derivative with potential applications in the synthesis of novel bioactive molecules.[1] The structural elucidation and confirmation of purity are paramount for any further investigation and application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most common techniques.

¹H NMR Spectroscopy

Expected ¹H NMR Data (300 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | Pyrrole N-H |

| ~9.5 | br s | 1H | -CONH- |

| ~7.0 | s | 1H | H-3 |

| ~4.5 | br s | 2H | -NH₂ |

Interpretation and Rationale:

The ¹H NMR spectrum of 4,5-dibromo-1H-pyrrole-2-carbohydrazide is expected to be relatively simple due to the high degree of substitution on the pyrrole ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the carbohydrazide group.

-

Pyrrole N-H (~11.5 ppm): The proton attached to the pyrrole nitrogen is typically observed at a downfield chemical shift due to the aromatic nature of the ring and is often broadened due to quadrupolar relaxation and potential hydrogen bonding. In derivatives, this proton has been observed at around 5.0 ppm, but in the parent hydrazide, it is expected to be further downfield in a protic solvent like DMSO.[1]

-

Amide -CONH- (~9.5 ppm): The proton of the secondary amide in the hydrazide moiety is also expected to be downfield and broad.

-

Pyrrole H-3 (~7.0 ppm): The sole proton on the pyrrole ring, at position 3, is anticipated to appear as a singlet. Its chemical shift is significantly influenced by the adjacent electron-withdrawing carbonyl group and the bromine atom at position 4. This is consistent with data from N'-benzylidene derivatives where this proton is consistently found at 7.0 ppm.[1]

-

Amine -NH₂ (~4.5 ppm): The two protons of the terminal amino group of the hydrazide are expected to be observed as a broad singlet.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum.

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (75 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O (Carbohydrazide) |

| ~125 | C-2 |

| ~115 | C-3 |

| ~105 | C-5 |

| ~95 | C-4 |

Interpretation and Rationale:

-

Carbonyl Carbon (~160 ppm): The carbonyl carbon of the carbohydrazide is expected to be the most downfield signal.

-

Pyrrole Ring Carbons (~95-125 ppm): The carbon atoms of the pyrrole ring will appear in the aromatic region. The carbon attached to the carbohydrazide group (C-2) is expected to be downfield. The carbon bearing the single proton (C-3) will be influenced by both the adjacent C-2 and the bromine at C-4. The carbons directly bonded to the highly electronegative bromine atoms (C-4 and C-5) are expected to be shifted upfield due to the "heavy atom effect," a common observation in the ¹³C NMR of halogenated compounds.

Experimental Protocol: ¹³C NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a ¹³C NMR spectrum.

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3580 | Medium, Broad | Pyrrole N-H Stretch |

| ~3300 | Medium, Broad | N-H Stretch (Amide & Amine) |

| 1770 - 1880 | Strong | C=O Stretch (Amide I) |

| ~1620 | Medium | N-H Bend (Amine) |

| ~1550 | Medium | N-H Bend (Amide II) |

Interpretation and Rationale:

The IR spectrum of 4,5-dibromo-1H-pyrrole-2-carbohydrazide will be dominated by the characteristic absorption bands of the N-H and C=O functional groups.

-

N-H Stretching Region (3300-3600 cm⁻¹): This region will likely show a broad absorption due to the overlapping stretching vibrations of the pyrrole N-H, the amide N-H, and the amine N-H₂ groups. The broadness is a result of hydrogen bonding in the solid state. The pyrrole N-H stretch is specifically reported in the range of 3451-3580 cm⁻¹.[1]

-

Carbonyl Stretching (1770-1880 cm⁻¹): A strong absorption band in this region is characteristic of the C=O double bond in the carbohydrazide group (Amide I band).

-

N-H Bending (1550-1620 cm⁻¹): The bending vibrations of the amine and amide N-H bonds will give rise to medium intensity bands in this region.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

A detailed, step-by-step methodology for acquiring an IR spectrum of a solid sample.

Caption: Workflow for IR analysis (KBr pellet).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

| 281/283/285 | [M]⁺˙ (Molecular ion peak with characteristic isotopic pattern for two bromine atoms) |

| 250/252/254 | [M - NHNH₂]⁺ |

| 223/225/227 | [M - NHNH₂ - CO]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: The electron ionization mass spectrum will show a molecular ion peak cluster at m/z 281, 283, and 285, corresponding to the different isotopic combinations of the two bromine atoms (⁷⁹Br and ⁸¹Br). The relative intensities of these peaks (approximately 1:2:1) are a definitive indicator of a dibrominated compound.

-

Fragmentation Pattern: Common fragmentation pathways for hydrazides involve the cleavage of the N-N and C-N bonds. A likely initial fragmentation is the loss of the hydrazinyl radical (•NHNH₂) to give a prominent fragment ion. Subsequent loss of carbon monoxide (CO) from this fragment is also a probable fragmentation pathway.

Experimental Protocol: Mass Spectrometry (EI-MS)

A detailed, step-by-step methodology for acquiring an EI mass spectrum.

Caption: Workflow for EI-MS analysis.

Synthesis of 4,5-dibromo-1H-pyrrole-2-carbohydrazide

A reliable synthesis is the foundation of accurate spectroscopic analysis. The following protocol is adapted from established procedures for the synthesis of related pyrrole derivatives.[1]

Caption: Synthetic pathway for 4,5-dibromo-1H-pyrrole-2-carbohydrazide.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive spectroscopic profile of 4,5-dibromo-1H-pyrrole-2-carbohydrazide. The data and protocols presented in this guide serve as a valuable resource for the unambiguous identification and characterization of this compound, ensuring its quality and suitability for further research and development in the pharmaceutical and chemical industries.

References

-

Foley, L. H., Habgood, G. J., & Gallagher, K. S. (1988). Assignment of the 13C NMR shifts of brominated pyrrole derivatives. Magnetic Resonance in Chemistry, 26(11), 1011-1013. [Link]

-

Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]

-

Karpoormath, R., et al. (2015). Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity. Marine drugs, 13(9), 5674-5695. [Link]

-

Yamamoto, K., & Taga, T. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(9), 2337. [Link]

-

Stoyanova, R., & Zhelev, Z. (2021). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules, 26(22), 7011. [Link]

-

Restek Corporation. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]

-

Tvaroska, I., & Carver, J. P. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Journal of Physical and Chemical Reference Data, 51(3), 033102. [Link]

-

Gronowitz, S., et al. (1976). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (14), 1587-1591. [Link]

-

Abraham, R. J., et al. (1971). Analysis of the N.M.R. Spectrum of pyrrole. Molecular Physics, 21(2), 217-224. [Link]

-

Emory University. (2013). NMR Experiment Procedure. [Link]

-

Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(22), 8350-8358. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4,5-dibromo-1H-pyrrole-2-carbohydrazide

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) analysis of 4,5-dibromo-1H-pyrrole-2-carbohydrazide, a compound of interest in medicinal and synthetic chemistry.[1] Intended for researchers, scientists, and drug development professionals, this document outlines the theoretical basis for spectral interpretation, provides detailed experimental protocols, and demonstrates how to derive structural insights from ¹H and ¹³C NMR data.

Introduction: The Structural Significance of 4,5-dibromo-1H-pyrrole-2-carbohydrazide

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active molecules, including natural products and synthetic drugs.[2][3] The title compound, 4,5-dibromo-1H-pyrrole-2-carbohydrazide (Molecular Formula: C₅H₅Br₂N₃O, Molecular Weight: 282.92 g/mol ), features a pyrrole ring heavily substituted with electron-withdrawing bromine atoms and a carbohydrazide functional group.[1] These features make it a versatile building block for synthesizing more complex molecules, such as hydrazone derivatives with potential antimicrobial or anticancer properties.[1][4]

Accurate structural elucidation is paramount in drug discovery and development. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide focuses on the practical application of ¹H and ¹³C NMR to confirm the identity and purity of 4,5-dibromo-1H-pyrrole-2-carbohydrazide.

Predicted NMR Spectral Analysis

A priori analysis of the molecular structure allows for a robust prediction of the expected ¹H and ¹³C NMR spectra. This predictive approach is a cornerstone of efficient spectral interpretation.

Predicted ¹H NMR Spectrum

The structure of 4,5-dibromo-1H-pyrrole-2-carbohydrazide has five protons in distinct chemical environments, which should give rise to five separate signals. The analysis is best performed in a polar aprotic solvent like DMSO-d₆, which can effectively solubilize the compound and facilitate the observation of exchangeable N-H protons.[1]

-

Pyrrole C-H Proton (H3): The pyrrole ring has a single proton at the C3 position. It is adjacent to two bromine-substituted carbons and a carbon bearing the carbohydrazide group. The strong electron-withdrawing effect of the bromine atoms and the carbonyl group will deshield this proton, shifting its resonance significantly downfield. Based on data from similar dibrominated pyrrole derivatives, this signal is expected to appear as a singlet.[4]

-

Pyrrole N-H Proton (H1): The proton attached to the pyrrole nitrogen (N1) is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.

-

Amide N-H Proton: The proton on the nitrogen adjacent to the carbonyl group of the hydrazide moiety will also appear as a singlet. Its chemical shift will be downfield due to the deshielding effect of the carbonyl group.

-

Terminal -NH₂ Protons: The two protons of the terminal amino group of the hydrazide are also exchangeable and will likely appear as a broad singlet. Their chemical environment is different from the other N-H protons, leading to a distinct signal.

The predicted integration pattern should correspond to a 1:1:1:2 ratio for the pyrrole C-H, pyrrole N-H, amide N-H, and terminal NH₂ protons, respectively.[1]

Predicted ¹³C NMR Spectrum

The molecule possesses five carbon atoms, each in a unique chemical environment, which should result in five distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

-

Carbonyl Carbon (C=O): The carbonyl carbon of the carbohydrazide group is the most deshielded carbon due to the strong electron-withdrawing effect of the adjacent oxygen atom. Its signal is expected to appear in the typical range for amide carbonyls.[5]

-

Pyrrole Carbons (C2, C4, C5): The two carbons directly bonded to bromine (C4 and C5) will be significantly influenced by the heavy atom effect, though their exact shifts can be complex to predict without empirical data. The carbon attached to the carbohydrazide group (C2) will be deshielded. The final carbon of the pyrrole ring (C3), bonded to the sole pyrrole proton, will also have a characteristic chemical shift.

The following diagram illustrates the molecular structure and the atom numbering used for the NMR predictions.

Caption: Molecular structure of 4,5-dibromo-1H-pyrrole-2-carbohydrazide.

Experimental Protocols: A Self-Validating Workflow

To ensure high-quality, reproducible data, the following experimental workflow is recommended. This protocol is designed to be self-validating by incorporating systematic checks.

Materials and Equipment

-

Sample: 4,5-dibromo-1H-pyrrole-2-carbohydrazide (CAS 50371-65-8), verify purity by LC-MS if available.[1]

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), 99.9 atom % D.

-

Internal Standard: Tetramethylsilane (TMS).

-

Equipment: NMR spectrometer (400 MHz or higher recommended for better resolution), 5 mm NMR tubes, analytical balance, volumetric flasks.

Sample Preparation Protocol

-

Weighing: Accurately weigh 10-15 mg of the sample directly into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.

-

Homogenization: Gently vortex or sonicate the mixture until the sample is fully dissolved. A clear, particulate-free solution is essential.

-

Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

-

Standard Addition (Optional but Recommended): Add a small drop of TMS to the NMR tube as an internal reference (δ 0.00 ppm).

-

Final Volume Adjustment: Adjust the solvent height in the tube to approximately 4-5 cm.

NMR Data Acquisition Workflow

The following diagram outlines the logical flow for acquiring a comprehensive NMR dataset for structural elucidation.

Sources

- 1. Buy 4,5-dibromo-1H-pyrrole-2-carbohydrazide | 50371-65-8 [smolecule.com]

- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities | MDPI [mdpi.com]

- 3. 1H-Pyrrole-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vlifesciences.com [vlifesciences.com]

- 5. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Mass Spectrometric Fragmentation of 4,5-dibromo-1H-pyrrole-2-carbohydrazide

Executive Summary: This technical guide provides an in-depth analysis of the mass spectrometric behavior of 4,5-dibromo-1H-pyrrole-2-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development, often used as a scaffold derived from marine bromopyrrole alkaloids.[1][2] Understanding its fragmentation pathways is crucial for its accurate identification, structural confirmation, and metabolite profiling in complex biological matrices. This document, intended for researchers and drug development professionals, details the rationale behind choosing appropriate ionization techniques, elucidates the primary fragmentation mechanisms under both hard and soft ionization conditions, and provides actionable, step-by-step experimental protocols for reproducible analysis.

Introduction to 4,5-dibromo-1H-pyrrole-2-carbohydrazide

Chemical Structure and Properties

4,5-dibromo-1H-pyrrole-2-carbohydrazide is a pyrrole derivative characterized by two bromine atoms on the pyrrole ring and a carbohydrazide functional group at the 2-position.[1]

-

Molecular Formula: C₅H₅Br₂N₃O[1]

-

Monoisotopic Mass: 314.8823 Da

-

Average Molecular Weight: 316.92 g/mol

-

Key Structural Features:

-

A five-membered aromatic pyrrole ring.

-

Two bromine substituents, which create a distinctive isotopic signature in mass spectrometry.[3]

-

A reactive carbohydrazide moiety (-CO-NH-NH₂), which is a key site for initial fragmentation.

-

Significance in Research and Drug Development

Pyrrole derivatives are foundational structures in a wide array of natural products and pharmaceuticals, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5] The dibrominated pyrrole motif is characteristic of several marine alkaloids, and synthetic derivatives like 4,5-dibromo-1H-pyrrole-2-carbohydrazide serve as valuable intermediates for creating novel therapeutic agents.[2]

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique for measuring the mass-to-charge ratio (m/z) of ions, providing definitive information on molecular weight and structure.[6] For a molecule like 4,5-dibromo-1H-pyrrole-2-carbohydrazide, MS and tandem MS (MS/MS) are critical for confirming its identity and characterizing its structure through the systematic analysis of its fragmentation patterns.

Ionization Methodologies: A Deliberate Choice

The selection of an ionization technique is a critical first step that dictates the nature of the resulting mass spectrum. The choice between a "hard" or "soft" method depends entirely on the analytical goal.

Electron Ionization (EI-MS): The "Hard" Approach for Fingerprinting

EI bombards the analyte with high-energy electrons (typically 70 eV), inducing extensive and often complex fragmentation.[6][7]

-

Expertise & Causality: This method is the gold standard for creating reproducible "fingerprint" spectra that can be matched against spectral libraries (e.g., NIST). The high energy imparted to the molecule ensures that all major fragmentation pathways are explored. However, this same energy can cause the molecular ion to fragment completely, making it undetectable. This is a crucial trade-off: EI provides rich structural detail at the potential cost of molecular weight information. It is best suited for pure, volatile, and thermally stable compounds analyzed via Gas Chromatography (GC-MS).

Electrospray Ionization (ESI-MS): The "Soft" Approach for Molecular Weight and Tandem MS

ESI is a soft ionization technique that generates ions from a solution, making it ideal for less volatile and thermally labile molecules, and highly compatible with Liquid Chromatography (LC-MS).[6]

-

Expertise & Causality: ESI typically produces protonated molecules ([M+H]⁺) with minimal initial fragmentation.[5][6] This makes it the superior choice for unambiguously determining the molecular weight of the parent compound. More importantly, the stable protonated molecular ion can be isolated and subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS). This allows for a controlled, stepwise fragmentation, providing clear, interpretable data that directly links fragment ions to their parent, which is essential for definitive structural elucidation.

Workflow: Selecting the Appropriate Ionization Technique

The following diagram illustrates the logical workflow for choosing between EI and ESI for the analysis of 4,5-dibromo-1H-pyrrole-2-carbohydrazide.

Caption: Workflow for selecting the optimal ionization method.

Elucidation of Fragmentation Pathways

The fragmentation of 4,5-dibromo-1H-pyrrole-2-carbohydrazide is dictated by its constituent functional groups: the dibrominated pyrrole ring and the carbohydrazide side chain.

The Molecular Ion Signature: The Dibromo Isotopic Pattern

Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), any ion containing two bromine atoms will exhibit a characteristic triplet signal. For the molecular ion, this will appear as [M]⁺•, [M+2]⁺•, and [M+4]⁺• peaks with an approximate relative intensity ratio of 1:2:1.[3] This signature is a powerful diagnostic tool for identifying bromine-containing fragments.

Primary Fragmentation Pathways

The proposed fragmentation pathways under mass spectrometric analysis are visualized below. These pathways are initiated by ionization and proceed through the cleavage of the weakest bonds and the formation of the most stable fragment ions.

Caption: Major proposed fragmentation pathways for the title compound.

-

Pathway A: Side Chain Cleavage: The carbohydrazide side chain is a primary site of fragmentation.

-

α-Cleavage: Cleavage of the N-N bond can result in the loss of a hydrazinyl radical (•NHNH₂) to form a stable acylium ion.

-

C-C Bond Cleavage: The bond between the pyrrole ring and the carbonyl carbon can break, leading to the formation of the 4,5-dibromopyrrole radical cation or the loss of the entire carbohydrazide radical.

-

-

Pathway B: Halogen Loss: The C-Br bonds are susceptible to cleavage.

-

Loss of Bromine Radical: A common pathway for halogenated compounds is the loss of a bromine radical (•Br), resulting in a fragment ion with a single bromine atom, which will exhibit a 1:1 doublet isotopic pattern ([M-Br]⁺ and [M-Br+2]⁺).[8] This is often a very prominent peak.

-

Subsequent Losses: This initial fragment can then lose other small molecules, such as carbon monoxide (CO) from the side chain.

-

-

Pathway C: Ring Fragmentation and Rearrangement:

-

Loss of HBr: Through a rearrangement process, a molecule of hydrogen bromide (HBr) can be eliminated.

-

Ring Fission: The pyrrole ring itself can undergo cleavage, although these fragments are typically of lower mass and abundance.[6]

-

Table of Predicted Key Fragment Ions

The following table summarizes the most probable and diagnostically significant fragment ions. Mass values (m/z) correspond to the ion containing the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

| m/z (Monoisotopic) | Isotopic Pattern | Proposed Formula | Proposed Fragmentation Origin |

| 314.88 | 1:2:1 Triplet | [C₅H₅Br₂N₃O]⁺• | Molecular Ion ([M]⁺•) |

| 283.89 | 1:2:1 Triplet | [C₅H₄Br₂NO]⁺ | [M - •NH₂]⁺ (Loss of amino radical) |

| 235.94 | 1:1 Doublet | [C₅H₄BrN₃O]⁺ | [M - •Br]⁺ (Loss of Bromine radical) |

| 234.96 | 1:1 Doublet | [C₅H₄BrN₂]⁺• | [M - HBr - NHO]⁺• (Complex rearrangement) |

| 207.95 | 1:1 Doublet | [C₄H₄BrN₃]⁺ | [M - •Br - CO]⁺ (Loss of Br then CO) |

| 75.04 | Singlet | [CH₅N₂O]⁺ | [CONHNH₂]⁺ (Side chain fragment) |

Experimental Protocols for Reproducible Analysis

To ensure the generation of high-quality, reliable data, the following detailed protocols are provided. These protocols are designed to be self-validating through the inclusion of system suitability checks.

Protocol for GC-EI-MS Analysis

This protocol is suitable for the analysis of the pure, thermally stable compound.

-

Sample Preparation:

-

Dissolve 1 mg of 4,5-dibromo-1H-pyrrole-2-carbohydrazide in 1 mL of a suitable volatile solvent (e.g., Methanol or Ethyl Acetate).

-

Perform a serial dilution to a final concentration of 10-50 µg/mL.

-

-

GC Parameters:

-

Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.

-

Injector Temperature: 280 °C.

-

Injection Volume: 1 µL (Splitless mode).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

-

Trustworthiness - System Validation:

-

Before analysis, inject a standard (e.g., PFTBA or Octafluoronaphthalene) to verify mass calibration and resolution.

-

Run a solvent blank before the sample to ensure no carryover or system contamination.

-

Protocol for LC-ESI-MS/MS Analysis

This protocol is ideal for analyzing the compound in complex matrices or when unambiguous molecular weight and controlled fragmentation are required.

-

Sample Preparation:

-

Dissolve the sample in a mobile-phase compatible solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1-10 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

LC Parameters:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas Temperature: 350 °C.

-

Full Scan (MS1): Scan m/z 100-500 to identify the [M+H]⁺ ion (expected at m/z 315.89, with its isotopic partners).

-

Tandem MS (MS2): Isolate the [M+H]⁺ precursor ion (m/z 315.9) and apply varying collision energies (e.g., 10, 20, 40 eV) to generate a product ion spectrum.

-

-

Trustworthiness - System Validation:

-

Prior to the analytical run, infuse a standard solution (e.g., reserpine) to confirm instrument sensitivity, mass accuracy, and MS/MS fragmentation efficiency. The results should be within the laboratory's established performance limits.

-

Caption: A step-by-step workflow for LC-ESI-MS/MS analysis.

Conclusion and Future Perspectives

The mass spectrometric fragmentation of 4,5-dibromo-1H-pyrrole-2-carbohydrazide is a predictable process governed by the chemical properties of its functional groups. Key diagnostic features include the 1:2:1 isotopic triplet of the molecular ion, the facile loss of a bromine radical, and characteristic cleavages of the carbohydrazide side chain. By selecting the appropriate ionization technique—EI for fingerprinting or ESI for molecular weight confirmation and controlled MS/MS analysis—researchers can obtain comprehensive structural information. The protocols and fragmentation pathways detailed in this guide provide a robust framework for the reliable identification and characterization of this important class of compounds in drug discovery and development pipelines.

References

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(21), 2460-2468. [Link]

-

PubMed. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Retrieved from [Link]

-

AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]

-

Salem, M. A. I., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). Carbohydrazide. National Institutes of Health. Retrieved from [Link]

-

Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]

-

ResearchGate. (n.d.). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Retrieved from [Link]

-

ARKIVOC. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]

-

YouTube. (2020). Carbohydrate Chemistry Part 9. Mass Spectrometry of Carbohydrates. Retrieved from [Link]

-

Salem, M. A. I., et al. (2009). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. Revista de Chimie, 60(3), 273-277. [Link]

-

ResearchGate. (n.d.). Synthesis of N′-arylidene-4,5-dibromo-1H-pyrrole-2-carbohydrazides. Retrieved from [Link]

-

PubMed. (2012). Analysis of carbohydrates by mass spectrometry. Retrieved from [Link]

-

Kochetkov, N. K., & Chizhov, O. S. (1966). Mass spectrometry of carbohydrate derivatives. Advances in Carbohydrate Chemistry and Biochemistry, 21, 39-93. [Link]

-

NIH. (2022). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

RACO. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

Sources

- 1. Buy 4,5-dibromo-1H-pyrrole-2-carbohydrazide | 50371-65-8 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. raco.cat [raco.cat]

An In-Depth Technical Guide to the Infrared Spectroscopy of 4,5-dibromo-1H-pyrrole-2-carbohydrazide

Introduction: The Significance of Pyrrole-Hydrazide Scaffolds and the Role of Vibrational Spectroscopy

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the pyrrole nucleus, particularly when functionalized, is a privileged scaffold due to its presence in numerous biologically active molecules. The compound 4,5-dibromo-1H-pyrrole-2-carbohydrazide combines this important pyrrole ring with a reactive and versatile carbohydrazide moiety. This structure is of significant interest to medicinal chemists and drug development professionals for its potential as a precursor in the synthesis of novel therapeutic candidates, including potential antibacterial and enzyme inhibitors.[1]

Given the critical importance of structural integrity in pharmaceutical development, unambiguous characterization of such molecules is paramount. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming the identity and purity of synthesized compounds.[2] By probing the vibrational modes of a molecule's covalent bonds, an IR spectrum provides a unique "fingerprint," allowing for the precise identification of its functional groups.[3]

This guide provides a comprehensive analysis of the key infrared spectral features of 4,5-dibromo-1H-pyrrole-2-carbohydrazide. We will dissect the molecule's structure, predict the characteristic vibrational frequencies of its constituent functional groups, outline a robust experimental protocol for data acquisition, and provide a detailed framework for spectral interpretation.

Molecular Architecture and Key Vibrational Units

To effectively interpret the infrared spectrum, we must first deconstruct the molecule into its primary functional groups, each with its own set of characteristic vibrations. The structure of 4,5-dibromo-1H-pyrrole-2-carbohydrazide contains three key regions for IR analysis: the hydrazide group, the dibromo-substituted pyrrole ring, and the carbon-bromine bonds.

Caption: Molecular structure of 4,5-dibromo-1H-pyrrole-2-carbohydrazide with key functional groups highlighted.

Theoretical Vibrational Analysis: Predicting the Spectrum

The energy absorbed by a specific bond for a vibration is determined by the bond strength and the masses of the connected atoms.[4] This allows us to predict the approximate spectral regions where key functional groups will show absorption bands.

A. The Carbohydrazide Moiety (-CONHNH₂)

This functional group is rich in information and gives rise to several distinct and characteristic absorption bands.

-

N-H Stretching: The terminal -NH₂ group and the secondary amide -NH- group will exhibit stretching vibrations in the 3500-3200 cm⁻¹ region.[5]

-

-NH₂ Group: Primary amines typically show two bands: an asymmetric stretch at a higher wavenumber (approx. 3400 cm⁻¹) and a symmetric stretch at a lower wavenumber (approx. 3300 cm⁻¹).[5]

-

-NH- Group: Secondary amides show a single N-H stretching band, usually around 3350-3310 cm⁻¹ .[6]

-

Causality: The presence of intermolecular hydrogen bonding, which is highly likely in the solid state, will cause these peaks to broaden and shift to lower wavenumbers.[3]

-

-

C=O Stretching (Amide I Band): This is one of the most intense and reliable absorptions in the spectrum. For a secondary amide, the C=O stretch typically appears in the 1690-1630 cm⁻¹ range.[5] Its position is sensitive to conjugation with the pyrrole ring, which can lower the frequency, and hydrogen bonding, which also causes a shift to a lower wavenumber.

-

N-H Bending (Amide II Band): This band arises from a coupling of N-H in-plane bending and C-N stretching vibrations. For the secondary amide (-NH-), it is a strong band typically found between 1560-1500 cm⁻¹ .[7] The -NH₂ group also exhibits a scissoring (bending) vibration around 1650-1590 cm⁻¹ .[7]

-

C-N Stretching: The stretching vibration of the C-N bond is expected in the 1200-1029 cm⁻¹ range.[3]

B. The Dibromo-Pyrrole Ring

The substituted pyrrole ring has its own set of characteristic vibrations.

-

N-H Stretching: The N-H bond within the pyrrole ring gives rise to a stretching vibration. In the absence of hydrogen bonding, this appears near 3500 cm⁻¹. However, in the solid state, it is typically a broad band in the 3400-3200 cm⁻¹ region, often overlapping with the hydrazide N-H stretches.[8]

-

C-H Stretching: The remaining C-H bond on the pyrrole ring is attached to an sp²-hybridized carbon. This C-H stretch is expected to appear just above 3000 cm⁻¹ , typically in the 3100-3000 cm⁻¹ range.[7][9]

-

Ring Stretching (C=C and C-N): The pyrrole ring exhibits several fundamental vibrations due to the stretching of C=C and C-N bonds. These typically appear as a series of bands in the 1600-1450 cm⁻¹ region.[10] A band around 1475 cm⁻¹ is often attributed to fundamental vibrations of the polypyrrole ring.[8]

C. Carbon-Bromine (C-Br) Bonds

-

C-Br Stretching: The vibrations of heavy atoms like bromine occur at much lower frequencies. The C-Br stretching absorption is expected in the fingerprint region, typically between 690-515 cm⁻¹ .[7] This region is often complex, but a strong band here can be indicative of C-Br bonds.[11]

Experimental Protocol: Acquiring a High-Quality Spectrum

For a solid powder sample like 4,5-dibromo-1H-pyrrole-2-carbohydrazide, Attenuated Total Reflectance (ATR) is the preferred modern technique due to its speed, ease of use, and minimal sample preparation.[12][13]

Workflow for ATR-FTIR Analysis

Caption: A standardized workflow for ATR-FTIR analysis ensures reproducibility and data integrity.

Step-by-Step Methodology

-

Crystal Cleaning (Self-Validation Start): Begin by cleaning the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This is a critical step to prevent cross-contamination.

-

Background Collection: Collect a background spectrum of the empty, clean ATR crystal.

-

Causality: The instrument measures the background environment (air, CO₂, water vapor). This spectrum is automatically subtracted from the sample spectrum to ensure that only the sample's absorptions are displayed.

-

-

Sample Application: Place a small amount of the 4,5-dibromo-1H-pyrrole-2-carbohydrazide powder onto the center of the crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to produce a spectrum with excellent signal quality.

-

Post-Measurement Cleaning: Remove the sample and clean the crystal thoroughly as in Step 1.

An alternative, more traditional method is the Potassium Bromide (KBr) pellet technique, which involves grinding the sample with KBr powder and pressing it into a transparent disk.[15][16] While effective, it is more labor-intensive and can be affected by moisture in the KBr.[17]

Data Presentation and Spectral Interpretation

The resulting spectrum should be analyzed by correlating the observed absorption bands with the predicted vibrational frequencies for each functional group.

Summary of Expected IR Absorptions

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydrazide (-NH & -NH₂) | N-H Stretching | 3450 - 3200 (multiple broad bands) | Medium-Strong |

| N-H Bending (-NH₂) | 1650 - 1590 | Medium | |

| Amide (-CONH-) | C=O Stretching (Amide I) | 1690 - 1630 | Strong |

| N-H Bending (Amide II) | 1560 - 1500 | Strong | |

| Pyrrole Ring | N-H Stretching | ~3400 - 3200 (broad) | Medium |

| C-H Stretching | 3100 - 3000 | Medium-Weak | |

| C=C, C-N Ring Stretching | 1600 - 1450 (series of bands) | Medium | |

| Haloalkane | C-Br Stretching | 690 - 515 | Strong |

Analysis of a Representative Spectrum

-

The N-H Region (4000-3000 cm⁻¹): Look for a series of broad bands between 3450 cm⁻¹ and 3200 cm⁻¹ . This complex pattern is the result of overlapping stretching vibrations from the pyrrole N-H, the secondary amide N-H, and the asymmetric and symmetric stretches of the primary amine -NH₂. The broadness is a definitive indicator of hydrogen bonding in the solid state.[3] A smaller, sharper peak just above 3000 cm⁻¹ (e.g., ~3080 cm⁻¹) can be assigned to the C-H stretch of the pyrrole ring.[7]

-

The Carbonyl and Double Bond Region (1800-1450 cm⁻¹): This region is dominated by two very strong absorptions.

-

A very strong, sharp peak between 1690-1630 cm⁻¹ is the Amide I band (C=O stretch) .[5] This is the most prominent peak in this region.

-

Another strong peak, typically between 1560-1500 cm⁻¹ , corresponds to the Amide II band (N-H bend) .[4]

-

Additional medium-intensity peaks in this vicinity, particularly between 1600-1450 cm⁻¹ , can be assigned to the C=C and C-N stretching vibrations of the pyrrole ring.[8][10] The -NH₂ bending vibration may also appear here (~1620 cm⁻¹).[7]

-

-

The Fingerprint Region (<1500 cm⁻¹): This region contains a multitude of complex vibrations, including C-N stretching, C-H bending, and ring deformations. While complex, it is highly characteristic of the molecule. The most significant feature to look for is a strong absorption band in the low-frequency end of the spectrum, between 690-515 cm⁻¹ , which can be confidently assigned to the C-Br stretching vibration .[7][11]

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of 4,5-dibromo-1H-pyrrole-2-carbohydrazide. By systematically analyzing the key spectral regions, researchers can rapidly confirm the presence of the critical hydrazide, pyrrole, and C-Br functional groups. The most diagnostic signals for this molecule are the complex N-H stretching bands (3450-3200 cm⁻¹), the strong and characteristic Amide I (C=O stretch, ~1650 cm⁻¹) and Amide II (N-H bend, ~1530 cm⁻¹) bands, and the low-frequency C-Br stretching absorption (<700 cm⁻¹). This guide provides a foundational framework for both the acquisition and interpretation of IR spectra, ensuring data integrity and confidence in the structural characterization of this important synthetic intermediate.

References

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

University of Colorado Boulder Department of Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. Retrieved from [Link]

-

ResearchGate. (2001). The vibrational spectrum of pyrrole (C4H5N) and furan (C4H4O) in the gas phase. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra of pure pyrrole before polymerization (a). Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

ResearchGate. (2019). The N–N stretching band of hydrazine. Retrieved from [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

-

NIST Technical Series Publications. (n.d.). Infrared spectroscopy of carbohydrates: a review of the literature. Retrieved from [Link]

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra showing the CO vibrations suggesting the proposed.... Retrieved from [Link]

-

Spectroscopy Online. (2017, July 1). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Vibrational Overtone Spectroscopy of Pyrrole and Pyrrolidine. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Specac Ltd. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

AIP Publishing. (n.d.). Ab initio studies on heterocyclic conjugated polymers: Structure and vibrational spectra of pyrrole, oligopyrroles, and polypyrrole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Applications of infrared spectroscopy in polysaccharide structural analysis: Progress, challenge and perspective. Retrieved from [Link]

-

ChemRxiv. (2023, February 2). Synthesis and characterization of J and H aggregate-forming carbazole-based diketopyrrolopyrrole materials. Retrieved from [Link]

-

ACS Publications. (n.d.). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Spectroscopy Online. (2018, March 1). The C=O Bond, Part IV: Acid Anhydrides. Retrieved from [Link]

-

IJSAR. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrrole - NIST WebBook. Retrieved from [Link]

-

Journal of Chemical Technology and Metallurgy. (2020). A COMPARATIVE INVESTIGATION OF THE IR SPECTRA OF A CARBOHYDRATE SERIES. Retrieved from [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

PubMed Central. (2022, December 13). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

CSIRO Publishing. (n.d.). Interaction of acids with halogenated aromatic compounds. I. Infrared spectrum of hydrogen chloride in fluorobenzene and related solvents. Retrieved from [Link]

-

GlycoData. (n.d.). Carbohydrate IR Spectra. Retrieved from [Link]

-

Specac Ltd. (n.d.). Should I be using KBr pellets in FTIR Spectroscopy. Retrieved from [Link]

Sources

- 1. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of infrared spectroscopy in polysaccharide structural analysis: Progress, challenge and perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 13. jascoinc.com [jascoinc.com]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. shimadzu.com [shimadzu.com]

- 16. youtube.com [youtube.com]

- 17. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

A Comprehensive Technical Guide to 4,5-dibromo-1H-pyrrole-2-carbohydrazide: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This technical guide provides an in-depth analysis of 4,5-dibromo-1H-pyrrole-2-carbohydrazide, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. Possessing a dibrominated pyrrole core—a privileged scaffold found in numerous marine natural products—and a reactive carbohydrazide moiety, this molecule serves as a versatile building block for the synthesis of novel therapeutic agents.[1][2] This document details its core physicochemical and spectroscopic properties, outlines its chemical reactivity, provides validated synthetic protocols, and explores its current and potential applications, particularly in the development of antimicrobial and anticancer compounds.[3][4]

Introduction: The Strategic Importance of the Bromopyrrole Scaffold

The pyrrole ring is a fundamental N-heterocyclic motif that features prominently in a vast array of natural products and clinically approved drugs, including heme, chlorophyll, and atorvastatin.[5][6] Its unique electronic properties and structural versatility have established it as a "privileged scaffold" in medicinal chemistry.[2][7] The introduction of halogen atoms, particularly bromine, onto the pyrrole core significantly modulates the molecule's electronic distribution, lipophilicity, and metabolic stability, often enhancing its biological activity.[1][3]

Compounds featuring the 4,5-dibromopyrrole moiety are found in bioactive marine alkaloids such as oroidin and ageliferin, which are involved in the chemical defense mechanisms of marine sponges.[1] 4,5-dibromo-1H-pyrrole-2-carbohydrazide combines this potent structural feature with a carbohydrazide functional group, a key pharmacophore for generating diverse compound libraries through reactions like hydrazone formation.[3][8] This makes it a highly valuable intermediate for researchers aiming to develop novel therapeutics targeting a range of diseases.[4][9]

Molecular Identity and Physicochemical Profile

The fundamental properties of 4,5-dibromo-1H-pyrrole-2-carbohydrazide are summarized below. These data are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 50371-65-8 | [3][10] |

| Molecular Formula | C₅H₅Br₂N₃O | [3] |

| Molecular Weight | 282.92 g/mol | [3] |

| Appearance | Expected to be a solid, as its derivatives are crystalline solids with defined melting points. | [4] |

| Solubility | Demonstrates solubility in dimethyl sulfoxide (DMSO). The presence of the carbohydrazide group suggests potential for hydrogen bonding with protic solvents, while the dibrominated pyrrole core imparts hydrophobic character. | [3] |

| Stability & Storage | Optimal stability is achieved at temperatures between -4°C and -20°C, indicating potential sensitivity to temperature. | [3] |

Spectroscopic Signature

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals for the single proton on the pyrrole ring (C3-H), the pyrrole N-H proton, and the protons of the carbohydrazide group (-NH-NH₂). Based on data from benzylidine derivatives, the pyrrole C-H signal would likely appear around δ 7.0 ppm, while the N-H protons would present as exchangeable signals.[4]

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by absorption bands corresponding to its key functional groups. Expected peaks include a sharp N-H stretching vibration for the pyrrole ring (around 3200-3500 cm⁻¹), a strong C=O stretch from the amide group (around 1770-1820 cm⁻¹), N-H bending vibrations (~1650 cm⁻¹), and a characteristic C-Br stretching band in the lower frequency region (500-700 cm⁻¹).[4]

-

MS (Mass Spectrometry): Mass spectrometry is crucial for confirming the molecular weight and halogenation pattern. Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic cluster (M, M+2, M+4) with an approximate ratio of 1:2:1, confirming the dibrominated structure. The monoisotopic mass would be approximately 280.87 Da.

Chemical Properties and Reactivity Analysis

The synthetic utility of 4,5-dibromo-1H-pyrrole-2-carbohydrazide stems from the distinct reactivity of its functional groups. The pyrrole ring itself is a π-excessive aromatic system, making it generally susceptible to electrophilic attack, though the electron-withdrawing nature of the bromine and carbohydrazide substituents deactivates the ring to some extent.[3][11]

The primary reactive sites, which are key for derivatization, are illustrated below.

-

Carbohydrazide Moiety : This is the most versatile functional group for derivatization. It readily undergoes condensation reactions with various aldehydes and ketones, typically in the presence of an acid catalyst, to form stable N'-arylidene-carbohydrazides (hydrazones).[3][4] This reaction is fundamental to creating large libraries of compounds for biological screening.

-

Bromine Atoms : The bromine atoms at the 4 and 5 positions can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups.[3] They also play a crucial role in directing further substitutions on the pyrrole ring and contribute significantly to the molecule's biological activity profile.

-

Pyrrole N-H Proton : The proton on the pyrrole nitrogen is moderately acidic (pKa of unsubstituted pyrrole is ~17.5) and can be removed by strong bases like sodium hydride or butyllithium.[12][13] This allows for N-alkylation or N-arylation, providing another avenue for structural modification.

Synthetic Strategy and Experimental Protocols

The synthesis of 4,5-dibromo-1H-pyrrole-2-carbohydrazide is typically achieved through a multi-step process starting from a commercially available pyrrole derivative. The general strategy involves protecting or establishing the C2 functionality before performing the hazardous bromination step.

This protocol is adapted from established methods for synthesizing related pyrrole derivatives.[4]

-

Step 1: Bromination of Pyrrole-2-carboxylic acid

-

Dissolve pyrrole-2-carboxylic acid (1 equivalent) in glacial acetic acid.

-

Cool the solution to 0-5°C in an ice bath with continuous stirring.

-

Add a solution of bromine (2.1 equivalents) in glacial acetic acid dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into ice-cold water. The precipitated product, 4,5-dibromo-1H-pyrrole-2-carboxylic acid, is collected by filtration, washed with water, and dried.

-

-

Step 2: Esterification

-

Suspend the dried 4,5-dibromo-1H-pyrrole-2-carboxylic acid (1 equivalent) in absolute methanol.

-

Carefully add concentrated sulfuric acid (catalytic amount, ~0.1 equivalents) to the suspension.

-

Reflux the mixture for 4-6 hours or until the reaction is complete by TLC.

-

Cool the mixture and reduce the volume of methanol under reduced pressure.

-

Pour the residue into cold water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product, methyl 4,5-dibromo-1H-pyrrole-2-carboxylate, with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the ester.

-

-

Step 3: Hydrazinolysis to form the Carbohydrazide

-

Dissolve the methyl ester (1 equivalent) in ethanol.

-

Add hydrazine hydrate (5-10 equivalents) to the solution.

-

Reflux the mixture for 3-5 hours. The product often precipitates out of the solution upon cooling.

-

Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation.

-

Filter the solid product, wash with cold ethanol and then diethyl ether.

-

Dry the resulting white or off-white solid to yield pure 4,5-dibromo-1H-pyrrole-2-carbohydrazide.

-

This protocol demonstrates the primary application of the title compound as a synthetic intermediate.[4][8]

-

Dissolve 4,5-dibromo-1H-pyrrole-2-carbohydrazide (1 equivalent) in ethanol.

-

Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture. The hydrazone product will typically precipitate.

-

Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure derivative.

Applications in Medicinal Chemistry and Drug Discovery

4,5-dibromo-1H-pyrrole-2-carbohydrazide is not an end-product but a crucial starting material for generating compounds with potential therapeutic value.

-

Antimicrobial Agents : A primary application has been in the synthesis of novel antimycobacterial agents.[4] Derivatives have been designed as inhibitors of the Enoyl-acyl carrier protein reductase (ENR), an essential enzyme in bacterial fatty acid synthesis. This target is attractive because the bacterial enzyme is structurally distinct from its mammalian counterpart.[4]

-

Anticancer Research : The pyrrole scaffold is present in numerous anticancer agents.[2][3] The ability to rapidly generate a library of hydrazone derivatives from the title compound allows for screening against various cancer cell lines to identify new antiproliferative agents.[3][14]

-

Anti-inflammatory Agents : Hybrids based on bromopyrrole alkaloids and aroyl hydrazones have been synthesized and shown to possess good anti-inflammatory activity.[8]

The value of this compound lies in its capacity to act as a scaffold upon which chemical diversity can be built, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets.

Conclusion

4,5-dibromo-1H-pyrrole-2-carbohydrazide is a strategically important molecule in modern drug discovery. Its structure combines the biologically potent dibromopyrrole core with a synthetically versatile carbohydrazide handle. This unique combination provides researchers with a powerful platform for the rational design and synthesis of novel compounds with a wide spectrum of potential therapeutic applications. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and chemical reactivity is essential for any scientist seeking to leverage this valuable building block in the ongoing quest for new and more effective medicines.

References

-

Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Retrieved from [Link]

-

Rane, R., et al. (2018). Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

-

YouTube. (2020). Pyrrole: Acid/Base Reactions. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Retrieved from [Link]

-

PubChem. (n.d.). 1H-pyrrole-2-carbohydrazide. Retrieved from [Link]

-

CABI Digital Library. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Retrieved from [Link]

-

Slađaković, I., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega. Retrieved from [Link]

-

Ivanova, Y., et al. (2022). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-dibromo-1H-pyrrole-2-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bioactive pyrrole-based compounds with target selectivity. Retrieved from [Link]

-

MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

-

ResearchGate. (2023). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

-

ResearchGate. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Pyrrole-2-carbohydrazide. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR data for 2H-pyrrole-2-one derivative compounds (5a-j). Retrieved from [Link]

-

PubChemLite. (n.d.). 4,5-dibromo-1h-pyrrole-2-carboxylic acid. Retrieved from [Link]

-

precisionFDA. (n.d.). 4,5-DIBROMO-1H-PYRROLE-2-CARBOXAMIDE. Retrieved from [Link]

Sources

- 1. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 4,5-dibromo-1H-pyrrole-2-carbohydrazide | 50371-65-8 [smolecule.com]

- 4. vlifesciences.com [vlifesciences.com]

- 5. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 4,5-DIBROMO-1H-PYRROLE-2-CARBOHYDRAZIDE | 50371-65-8 [chemicalbook.com]

- 11. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 12. Pyrrole - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

solubility profile of 4,5-dibromo-1H-pyrrole-2-carbohydrazide in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4,5-dibromo-1H-pyrrole-2-carbohydrazide in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4,5-dibromo-1H-pyrrole-2-carbohydrazide, a compound of significant interest in medicinal and synthetic chemistry.[1] For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is a cornerstone of successful formulation, synthesis, and biological screening efforts. This document moves beyond a simple listing of data to explain the underlying chemical principles and provide robust, field-proven methodologies for empirical solubility determination.

Molecular Structure and its Implications for Solubility

The solubility behavior of a compound is fundamentally dictated by its molecular structure. 4,5-dibromo-1H-pyrrole-2-carbohydrazide (Molecular Formula: C₅H₅Br₂N₃O, Molecular Weight: 282.92 g/mol ) possesses distinct functional groups that govern its interaction with various solvents.[1]

-

The Pyrrole Ring: The 1H-pyrrole core is an aromatic heterocycle. The N-H group can participate in hydrogen bonding as a donor.

-

Dibromo Substituents: The two bromine atoms at the 4 and 5 positions significantly increase the molecule's molecular weight and hydrophobicity. They also enhance its reactivity in certain chemical syntheses.[1]

-

The Carbohydrazide Group (-CONHNH₂): This is the most influential group concerning polarity. It features multiple hydrogen bond donors (-NH, -NH₂) and an acceptor (C=O), predisposing the molecule to favorable interactions with polar, protic solvents.

This combination of a hydrophobic dibrominated core and a highly polar carbohydrazide side chain results in a molecule with a complex solubility profile. The general principle of "like dissolves like" suggests that solubility will be a balancing act between these opposing characteristics.[2][3] The carbohydrazide moiety suggests potential for hydrogen bonding with protic solvents, while the dibrominated pyrrole core contributes to hydrophobic character.[1]

Theoretical Solubility Predictions in Common Organic Solvents

Based on the structural analysis, we can make informed predictions about the solubility of 4,5-dibromo-1H-pyrrole-2-carbohydrazide across different solvent classes.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and have high polarity, effectively solvating the polar carbohydrazide group. Limited data confirms solubility in DMSO.[1] |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | While the carbohydrazide group can hydrogen bond with these solvents, the large, hydrophobic dibrominated pyrrole ring will likely hinder extensive dissolution. Solubility is expected to decrease as the alkyl chain length of the alcohol increases (Methanol > Ethanol > Propanol). |

| Less Polar | Dichloromethane (DCM), Ethyl Acetate | Low | These solvents have moderate polarity but lack hydrogen bonding capabilities, making it difficult to overcome the strong intermolecular forces (hydrogen bonds) between the carbohydrazide molecules in the solid state. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | The significant polarity of the carbohydrazide group makes it energetically unfavorable to dissolve in nonpolar solvents, which primarily interact through weak van der Waals forces. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

Theoretical predictions provide a valuable starting point, but empirical determination is essential for quantitative accuracy. The equilibrium solubility or "shake-flask" method is a gold-standard, reliable technique for this purpose.[2]

The core principle is to create a saturated solution by adding an excess of the solid compound to a known volume of solvent and allowing it to reach equilibrium. The concentration of the dissolved compound in the supernatant is then measured.

Step-by-Step Protocol

-

Preparation: Accurately weigh an excess amount of 4,5-dibromo-1H-pyrrole-2-carbohydrazide (e.g., 10 mg) into a series of glass vials.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each test solvent to the corresponding vial.

-

Equilibration: Seal the vials tightly. Place them in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[2] A longer duration is preferable to ensure the system is not kinetically trapped.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. For more robust separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilution: Accurately dilute the supernatant with a suitable solvent (often the same solvent or a mobile phase for HPLC) to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of the diluted supernatant using a validated analytical technique such as UV-Vis Spectroscopy or HPLC.

Workflow Visualization

Caption: Equilibrium Shake-Flask Solubility Workflow.

Analytical Quantification Methods

Accurate quantification of the dissolved solute is critical. Two common and effective methods are UV-Vis Spectroscopy and High-Performance Liquid Chromatography (HPLC).

A. UV-Vis Spectroscopy

This technique is rapid and accessible, relying on the Beer-Lambert law, which correlates absorbance with concentration.[4] It is suitable when the compound has a distinct chromophore and the solvent does not interfere at the analysis wavelength (λmax).

Protocol for UV-Vis Quantification:

-

Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan across the UV-Vis spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).

-

Prepare Standards: Create a series of standard solutions of known concentrations from a stock solution.

-

Generate Calibration Curve: Measure the absorbance of each standard at λmax. Plot absorbance versus concentration. The resulting graph should be a straight line, and a linear regression will provide the equation (y = mx + c) for the curve.[5]

-

Measure Sample: Measure the absorbance of the diluted supernatant from the solubility experiment.

-

Calculate Concentration: Use the calibration curve equation to calculate the concentration of the diluted sample. Remember to account for the dilution factor to determine the final solubility value in the original, undiluted supernatant.

Caption: UV-Vis Quantification Workflow.

B. High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and sensitivity, making it the preferred method, especially for complex mixtures or when UV-Vis suffers from interference.[6] A stability-indicating reverse-phase HPLC (RP-HPLC) method is ideal.[7]

Protocol Outline for HPLC Quantification:

-

Method Development: Develop an isocratic or gradient RP-HPLC method. A good starting point for pyrrole derivatives would be:

-

Calibration: As with UV-Vis, inject a series of standard solutions of known concentration to generate a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the diluted supernatant from the solubility experiment.

-

Calculation: Determine the concentration from the peak area using the calibration curve, and apply the dilution factor to find the final solubility.

Summary and Conclusion

The solubility of 4,5-dibromo-1H-pyrrole-2-carbohydrazide is governed by the interplay between its polar carbohydrazide functional group and its hydrophobic dibrominated pyrrole core. This leads to high solubility in polar aprotic solvents like DMSO, moderate to low solubility in polar protic solvents, and poor solubility in nonpolar organic solvents.

For drug development and synthetic chemistry applications, a precise understanding of this profile is not merely academic but a critical parameter for success. The robust, step-by-step experimental and analytical protocols provided in this guide—from the foundational shake-flask method to quantification by HPLC and UV-Vis spectroscopy—offer a validated framework for researchers to accurately determine these essential values. This knowledge enables rational solvent selection for reaction chemistry, crystallization, formulation, and the design of meaningful biological assays.

References

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Available at: [Link]

-

Al-Karmalawy, M. A., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. Available at: [Link]

-